Hyocholate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

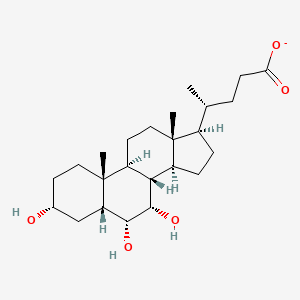

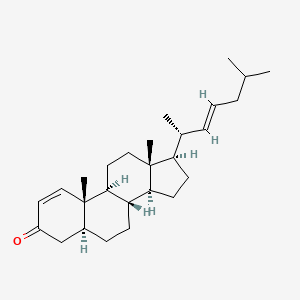

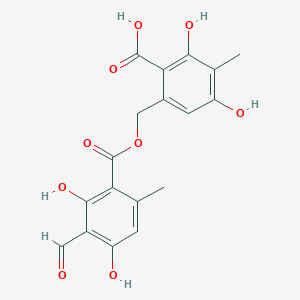

Hyocholate is a bile acid anion that is the conjugate base of hyocholic acid, obtained bye deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human urinary metabolite, a rat metabolite and a mouse metabolite. It is a conjugate base of a hyocholic acid.

Scientific Research Applications

Biomarkers for Metabolic Disorders

Hyocholic acid (HCA), a major bile acid species in pigs, has been found in human blood and urine. Research shows that lower serum concentrations of HCA species are associated with obesity and diabetes. HCA levels are also predictors of the future risk of developing metabolic disorders. This association demonstrates the potential of HCA profiles in assessing metabolic health risks (Zheng et al., 2021).

Chemical Derivatization

Hyocholate has been studied for its potential in chemical derivatization, particularly in the formation of cyclic alkaneboronate esters, which have applications in the preparation of various steroidal derivatives (Brooks et al., 1984).

Glucose Homeostasis

HCA and its derivatives are effective in improving serum fasting glucagon-like peptide-1 (GLP-1) secretion and glucose homeostasis. HCA activates the G-protein-coupled bile acid receptor (TGR5) and inhibits the farnesoid X receptor (FXR), a unique mechanism not found in other bile acid species. This property makes HCA a potential agent for diabetes treatment (Zheng et al., 2020).

Cholesterol Metabolism

Hyocholic acid has been shown to prevent the accumulation of dietary cholesterol in mice, suggesting its potential role in managing cholesterol levels. This effect is likely mediated by hyodeoxycholic acid, derived from intestinal bacteria action on hyocholic acid (Beher et al., 1964).

Inflammatory Reaction in Cerebral Ischemia

Hyocholic acid may reduce the expression of intercellular adhesion molecule-1 (ICAM-1) in brain microvascular endothelial cells after ischemia and reperfusion injury, indicating its potential in inhibiting inflammatory reactions in cerebral ischemia (Niu Fu-ling, 2007).

Serum Hyocholic Acid Concentrations in Humans

Elevated serum concentrations of HCA in patients with hepatic cirrhosis, primary hepatoma, or pancreatic cancer compared to healthy subjects indicate its potential clinical significance in diagnosing these conditions (Kano et al., 1999).

Enzymatic Conversions

Hyocholic acid has been used as a substrate in enzymatic conversions, such as in the synthesis of ω‐muricholic acid using hydroxysteroid dehydrogenases. This process highlights the potential of hyocholic acid in biocatalytic applications (Bertuletti et al., 2021).

Anion Binding Properties

Methyl hyocholate has been explored for its anion binding properties, which could have implications in organic chemistry and molecular recognition studies (Fantin et al., 2017).

properties

Molecular Formula |

C24H39O5- |

|---|---|

Molecular Weight |

407.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/p-1/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1 |

InChI Key |

DKPMWHFRUGMUKF-KWXDGCAGSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-(4-Acetylphenyl)-1-piperazinyl]sulfonyl]-1,3-dihydroindol-2-one](/img/structure/B1259170.png)

![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1259181.png)

![(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol](/img/structure/B1259183.png)

![N-[4-(Dimethylamino)phenyl]pyridine-2-methaneimine](/img/structure/B1259188.png)